molecular formula C15H19F3O B7940325 Cycloheptyl [3-(trifluoromethyl)phenyl]methanol

Cycloheptyl [3-(trifluoromethyl)phenyl]methanol

Cat. No.: B7940325
M. Wt: 272.31 g/mol
InChI Key: CRPNIMGIVHGPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptyl [3-(trifluoromethyl)phenyl]methanol is an organic compound with the molecular formula C13H15F3O It is characterized by the presence of a cycloheptyl group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl [3-(trifluoromethyl)phenyl]methanol typically involves the following steps:

    Formation of the Cycloheptyl Group: The cycloheptyl group can be introduced through a Grignard reaction, where cycloheptyl magnesium bromide reacts with a suitable electrophile.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a reduction reaction, where a suitable precursor is reduced using reagents like lithium aluminum hydride or sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl [3-(trifluoromethyl)phenyl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form a cycloheptyl [3-(trifluoromethyl)phenyl]methane using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.

Major Products

    Oxidation: Cycloheptyl [3-(trifluoromethyl)phenyl]ketone.

    Reduction: Cycloheptyl [3-(trifluoromethyl)phenyl]methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cycloheptyl [3-(trifluoromethyl)phenyl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cycloheptyl [3-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxymethyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptyl [3-(trifluoromethyl)phenyl]urea: Similar in structure but contains a urea group instead of a hydroxymethyl group.

    Cycloheptyl [3-(trifluoromethyl)phenyl]amine: Contains an amine group instead of a hydroxymethyl group.

    Cycloheptyl [3-(trifluoromethyl)phenyl]ketone: Contains a carbonyl group instead of a hydroxymethyl group.

Uniqueness

Cycloheptyl [3-(trifluoromethyl)phenyl]methanol is unique due to the presence of both a cycloheptyl group and a trifluoromethyl group, which confer distinct chemical and physical properties. The hydroxymethyl group also provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

cycloheptyl-[3-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3O/c16-15(17,18)13-9-5-8-12(10-13)14(19)11-6-3-1-2-4-7-11/h5,8-11,14,19H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPNIMGIVHGPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.